Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide
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Overview
Description
Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide is a quaternary ammonium compound with the molecular formula C11H18NO.Br and a molecular weight of 260.21 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. For example, the reaction between dimethylethylamine and 5-hydroxy-o-tolyl bromide in the presence of a suitable solvent can yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or primary amines.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of corresponding halides or hydroxides.
Scientific Research Applications
Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cellular processes and as a tool in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of antibacterial and antifungal agents
Mechanism of Action
The mechanism of action of Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide involves its interaction with cellular membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. Additionally, the compound can interact with specific molecular targets, such as enzymes and receptors, affecting their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dimethylbenzylammonium chloride: Another quaternary ammonium compound with similar applications.
Cetyltrimethylammonium bromide: Used as a surfactant and in molecular biology.
Benzalkonium chloride: Commonly used as a disinfectant and antiseptic
Uniqueness
Dimethylethyl(5-hydroxy-o-tolyl)ammonium bromide is unique due to its specific structure, which combines a quaternary ammonium group with a hydroxyl-substituted aromatic ring. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
Properties
CAS No. |
66941-40-0 |
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Molecular Formula |
C11H18BrNO |
Molecular Weight |
260.17 g/mol |
IUPAC Name |
ethyl-(5-hydroxy-2-methylphenyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-5-12(3,4)11-8-10(13)7-6-9(11)2;/h6-8H,5H2,1-4H3;1H |
InChI Key |
VYUHISXTUAOUNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)C1=C(C=CC(=C1)O)C.[Br-] |
Origin of Product |
United States |
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